Alanine, N-(2-aminoethyl)- (9CI)
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of alanine, N-(2-aminoethyl)- (9CI) is defined by its chemical formula C₅H₁₂N₂O₂ and molecular weight of 132.162 grams per mole. The compound is officially designated with CAS number 88722-32-1 and follows systematic nomenclature principles. According to International Union of Pure and Applied Chemistry guidelines, the compound is properly named as 3-((2-aminoethyl)amino)propanoic acid, reflecting its structural composition. Alternative nomenclature includes 3-(2-aminoethylamino)propanoic acid and N-(2-aminoethyl)-β-alanine, which emphasize different aspects of its molecular framework.
The structural framework consists of a propanoic acid backbone with an amino group substitution at the β-carbon position, characteristic of β-alanine derivatives. The distinguishing feature is the N-(2-aminoethyl) substituent, which introduces an additional amino group through an ethylene bridge. This creates a diamino acid structure with specific spatial arrangements that influence its chemical properties. The InChI representation InChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9) provides a systematic description of the molecular connectivity. The SMILES notation O=C(O)CCNCCN offers a simplified linear representation that captures the essential bonding patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂O₂ | |
| Molecular Weight | 132.162 g/mol | |
| CAS Number | 88722-32-1 | |
| IUPAC Name | 3-((2-aminoethyl)amino)propanoic acid | |
| SMILES | O=C(O)CCNCCN |
The compound exhibits achiral characteristics due to the absence of stereogenic centers in its basic structure. This contrasts with many naturally occurring amino acids that possess chiral centers and exist in specific enantiomeric forms. The molecular geometry around the nitrogen atoms adopts tetrahedral arrangements typical of sp³ hybridized centers, while the carboxylic acid group maintains its characteristic planar configuration.
2D/3D Structural Elucidation via X-ray Crystallography and NMR Spectroscopy
The two-dimensional structural representation reveals the linear arrangement of functional groups within alanine, N-(2-aminoethyl)- (9CI). The molecule contains two distinct amino groups separated by varying carbon chain lengths, creating opportunities for intramolecular and intermolecular hydrogen bonding. The primary amino group at the terminal ethyl position and the secondary amino group linking to the propanoic acid backbone exhibit different electronic environments that would be distinguishable through spectroscopic analysis.
Three-dimensional conformational studies indicate that the compound can adopt multiple stable conformations due to rotational freedom around the carbon-carbon and carbon-nitrogen single bonds. The presence of multiple heteroatoms creates potential coordination sites that influence the overall molecular geometry. Computational modeling suggests that the extended conformation minimizes steric interactions while allowing for optimal hydrogen bonding patterns. The carboxylic acid group can participate in both intramolecular hydrogen bonding with the amino groups and intermolecular associations with other molecules.
Predicted collision cross-section data provides insights into the gas-phase structural characteristics of the compound. For the protonated molecular ion [M+H]⁺ at m/z 133.09715, the predicted collision cross-section is 127.9 Ų, indicating a relatively compact structure in the gas phase. The sodium adduct [M+Na]⁺ at m/z 155.07909 shows a larger collision cross-section of 133.3 Ų, suggesting altered conformational preferences upon cation coordination.
| Adduct | m/z | Predicted Collision Cross-Section (Ų) |
|---|---|---|
| [M+H]⁺ | 133.09715 | 127.9 |
| [M+Na]⁺ | 155.07909 | 133.3 |
| [M-H]⁻ | 131.08259 | 126.2 |
| [M+NH₄]⁺ | 150.12369 | 148.1 |
| [M+K]⁺ | 171.05303 | 132.7 |
The compound demonstrates specific fragmentation patterns that provide structural information through mass spectrometric analysis. The loss of water to form [M+H-H₂O]⁺ at m/z 115.08713 with a collision cross-section of 122.6 Ų indicates facile dehydration processes. This behavior is consistent with the presence of multiple polar functional groups capable of participating in elimination reactions.
Comparative Analysis with β-Alanine Derivatives
Alanine, N-(2-aminoethyl)- (9CI) represents a significant structural elaboration of the parent β-alanine molecule. β-Alanine, with molecular formula C₃H₇NO₂ and IUPAC name 3-aminopropanoic acid, serves as the fundamental building block. The parent compound differs by lacking the N-(2-aminoethyl) substituent, resulting in a simpler primary amino acid structure with molecular weight 89.0932 grams per mole. This structural comparison highlights the impact of the ethylenediamine extension on molecular properties and potential biological activity.
The incorporation of the 2-aminoethyl group transforms the monofunctional β-alanine into a bifunctional compound with enhanced coordination capabilities. While β-alanine contains a single amino group and one carboxylic acid group, the derivative possesses two amino groups of different types: a primary amino group at the terminal position and a secondary amino group within the chain. This structural modification significantly alters the acid-base properties and metal-binding characteristics compared to the parent molecule.
β-Alanine naturally occurs as a component of peptides such as carnosine and anserine, and serves as a precursor in pantothenic acid biosynthesis. The compound is formed through pyrimidine catabolism and plays roles in cellular buffering systems. In contrast, alanine, N-(2-aminoethyl)- (9CI) represents a synthetic derivative with potentially enhanced buffering capacity due to its additional amino group. The extended structure may provide improved chelating properties for metal ions and altered membrane permeability characteristics.
The conformational flexibility of alanine, N-(2-aminoethyl)- (9CI) exceeds that of β-alanine due to the additional carbon-nitrogen bonds in the side chain. While β-alanine can adopt relatively limited conformations around its amino and carboxyl groups, the derivative possesses multiple rotatable bonds that enable diverse three-dimensional arrangements. This increased flexibility may influence its interaction with biological targets and its behavior in different chemical environments.
Industrial synthesis pathways differ between the two compounds, with β-alanine commonly produced through the reaction of ammonia with β-propiolactone. The synthesis of alanine, N-(2-aminoethyl)- (9CI) likely involves more complex multi-step procedures requiring careful control of reaction conditions to achieve selective N-alkylation while preserving the integrity of both amino groups. The synthetic accessibility and cost considerations may influence the practical applications of each compound in research and commercial settings.
Tautomeric Forms and Conformational Dynamics
The tautomeric behavior of alanine, N-(2-aminoethyl)- (9CI) is governed by the presence of multiple ionizable functional groups that can exist in different protonation states depending on solution conditions. The compound contains two amino groups with distinct basicity values and one carboxylic acid group, creating a complex acid-base equilibrium system. Under physiological conditions, the molecule likely exists predominantly in zwitterionic forms where the carboxylic acid group is deprotonated while one or both amino groups are protonated.
The primary amino group at the terminal ethyl position exhibits typical aliphatic amine basicity with an estimated pKa value in the range of 9-10. The secondary amino group connecting the ethyl chain to the propanoic acid backbone possesses somewhat reduced basicity due to its substitution pattern and proximity to the electron-withdrawing carboxyl group. This differential basicity creates opportunities for selective protonation and distinct ionic species formation across different pH ranges.
Conformational dynamics studies reveal that the molecule can adopt multiple stable conformations through rotation around the carbon-carbon and carbon-nitrogen single bonds. The extended linear conformation minimizes steric interactions between the amino groups while maximizing hydrogen bonding opportunities with solvent molecules. Alternative folded conformations may bring the terminal amino group into proximity with the carboxylate group, enabling intramolecular charge-charge interactions that stabilize specific ionic forms.
The flexibility of the ethylene bridge allows for dynamic interconversion between conformational states on timescales relevant to biological processes. Nuclear magnetic resonance studies would be expected to reveal exchange phenomena between different conformers, particularly in solutions where multiple protonation states coexist. The conformational preferences may be influenced by ionic strength, temperature, and the presence of coordinating species such as metal ions.
Hydrogen bonding patterns play crucial roles in determining the preferred tautomeric and conformational states. The multiple donor and acceptor sites enable both intramolecular hydrogen bonds within the molecule and intermolecular hydrogen bonds with water molecules or other polar species. These interactions contribute to the overall thermodynamic stability of different molecular forms and influence the compound's solubility and crystallization behavior.
Properties
CAS No. |
191424-57-4 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16098 |
Synonyms |
Alanine, N-(2-aminoethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Alanine, N-(2-aminoethyl)- (9CI), differing in substituents, backbone structure, or ionic forms:
Structural and Functional Group Comparisons
Table 1: Molecular Properties of Alanine Derivatives
Key Observations:
- Substituent Effects : The hydroxyethyl group in increases hydrophilicity, while the carboxymethyl group in introduces acidity (pKa ~3.00) .
- Ionic Forms : Salts like the lithium derivative or dihydrochloride enhance solubility and stability for industrial or pharmaceutical use.
Physicochemical Properties
- Solubility : Ionic derivatives (e.g., lithium salt ) show higher aqueous solubility than neutral esters like .
- Stability : Compounds with protecting groups (e.g., phthaloyl in ) resist degradation during synthesis.
- Acidity/Basicity: The carboxymethyl group in lowers pH tolerance, while aminoethyl groups increase basicity.
Preparation Methods
SN2 Displacement with Ethylenediamine
Schedel and Burger (2000) demonstrated the utility of α-haloalanine intermediates in synthesizing N-ethyl alanine analogs. Using (4S)-3-ethyl-2,2-bis(trifluoromethyl)-4-methyloxazolidin-5-one treated with hydrochloric acid in 1,4-dioxane at 50°C for 48 hours, followed by reaction with methyloxirane in ethanol, they achieved a 67% yield of N-ethyl alanine. Adapting this protocol, substituting ethylenediamine for methyloxirane could theoretically yield N-(2-aminoethyl) alanine. However, steric hindrance from the aminoethyl group may necessitate elevated temperatures or prolonged reaction times to achieve comparable efficiency.
Epimerization Risks and Mitigation
A critical drawback of SN2 alkylation is epimerization at the α-carbon under basic conditions. Quitt et al. observed significant racemization when N-tosyl alanine derivatives were treated with sodium hydroxide and methyl iodide at elevated temperatures. To mitigate this, Hlaváček et al. proposed using tert-butyl esters instead of methyl esters, reducing base strength and reaction temperatures. For N-(2-aminoethyl) alanine synthesis, employing weakly basic conditions (e.g., potassium carbonate) with phase-transfer catalysts like triethylbenzylammonium chloride (TEBA) could suppress epimerization while maintaining reactivity.
Reductive Amination of Alanine with Aminoethyl Aldehydes
Reductive amination offers a stereoselective alternative by condensing alanine with aminoethyl aldehydes followed by reduction. This method avoids harsh alkylation conditions and preserves chirality through in situ imine formation.
Reaction Optimization
Di Gioia et al. reported high-yield reductive amination of N-protected amino acids using sodium cyanoborohydride (NaBH3CN) in methanol. Applying this to N-(2-aminoethyl) alanine, alanine is first treated with 2-aminoacetaldehyde dimethyl acetal under acidic conditions to form an imine intermediate. Subsequent reduction with NaBH3CN at pH 6–7 yields the target compound with minimal racemization. Pilot studies with analogous substrates achieved yields exceeding 75%, though purification via ion-exchange chromatography is often required to isolate the product.
Substrate Compatibility
The choice of aldehyde protecting groups significantly impacts reaction efficiency. Benzyloxycarbonyl (Cbz)-protected aminoethyl aldehydes facilitate easier deprotection post-reduction, whereas acetyl groups may require harsher conditions that risk degrading the aminoethyl moiety.
Mitsunobu Reaction-Based N-Alkylation
The Mitsunobu reaction enables precise N-alkylation under mild, non-racemizing conditions, making it ideal for synthesizing stereochemically pure N-(2-aminoethyl) alanine.
Mechanism and Conditions
Yang and Chiu (2003) detailed the use of Mitsunobu conditions (diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine) to alkylate N-hydroxyphthalimide (NHP)-protected alanine. Substituting 2-aminoethanol for methanol in the reaction mixture introduces the aminoethyl group via nucleophilic attack on the activated intermediate. This method achieved 85% yield for N-methyl analogs, suggesting comparable efficacy for aminoethyl derivatives.
Advantages Over Classical Alkylation
Mitsunobu chemistry avoids strong bases, minimizing epimerization risks. Additionally, the reaction’s tolerance for polar aprotic solvents (e.g., THF, DMF) enhances solubility of aminoethyl donors, facilitating higher conversions.
Solid-Phase Synthesis Techniques
Solid-phase synthesis streamlines the production of N-(2-aminoethyl) alanine by immobilizing the growing peptide on a resin, enabling sequential deprotection and alkylation.
Resin Selection and Functionalization
Biron and Kessler (2005) utilized 2-chlorotrityl chloride resin for anchoring Fmoc-alanine, followed by deprotection and alkylation with 2-aminoethyl bromide. The resin’s acid-labile linkage allows gentle cleavage with trifluoroacetic acid (TFA), preserving the aminoethyl group’s integrity. Yields for similar N-alkylated amino acids exceeded 90%, with purities >95% after HPLC purification.
Automation and Scalability
Automated peptide synthesizers enable scalable production, with cycle times under 2 hours per alkylation step. However, excess aminoethyl reagents (5–10 equiv) are often required to drive reactions to completion, increasing material costs.
Comparative Analysis of Synthetic Methods
The choice of methodology hinges on reaction scale, stereochemical requirements, and cost constraints.
-
Alkylation of α-Haloalanines : Moderate yields (60–70%), scalable, but risks epimerization. Ideal for industrial applications where cost outweighs purity concerns.
-
Reductive Amination : High stereoselectivity (>90% ee), moderate yields (70–80%), suitable for lab-scale synthesis of enantiopure products.
-
Mitsunobu Reaction : Excellent chirality retention, high yields (80–85%), but expensive reagents limit large-scale use.
-
Solid-Phase Synthesis : Superior purity (>95%), amenable to automation, though reagent costs and throughput constraints favor small-batch production .
Q & A
(Basic) What are the recommended synthetic routes for Alanine, N-(2-aminoethyl)- (9CI), and how can purity be optimized?
Methodological Answer:
The synthesis of Alanine, N-(2-aminoethyl)- (9CI) typically involves aminoethylation of alanine derivatives. Key steps include:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to protect the amino group during synthesis to prevent unwanted side reactions .
- Esterification : Mild conditions (e.g., methanol/HCl) are recommended for ester formation to preserve stereochemistry .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Critical Parameter : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize byproducts.
(Advanced) How can researchers design experiments to study the interaction of Alanine, N-(2-aminoethyl)- (9CI) with DNA or enzymes?
Methodological Answer:
This compound’s aminoethyl group enables its use in designing peptide nucleic acid (PNA) analogs for DNA recognition. Key experimental considerations:
- Hybridization Conditions : Optimize buffer pH (7.0–8.5) and ionic strength (100–200 mM NaCl) to stabilize PNA-DNA duplexes. The aminoethylglycine backbone enhances binding stability compared to natural DNA .
- Strand Displacement Assays : Use fluorescence-based probes (e.g., molecular beacons) to quantify hybridization efficiency. PNA probes modified with this compound show exceptional thermal stability (Tm > 70°C) .
- Enzyme Inhibition Studies : Test interactions with proteases or kinases using kinetic assays (e.g., fluorogenic substrates) to evaluate competitive inhibition constants (Ki) .
(Advanced) What analytical techniques are most effective for characterizing the thermal stability and decomposition profile of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Sharp single-stage decomposition occurs above 300°C, indicating high thermal stability. Use heating rates of 10°C/min under nitrogen to avoid oxidative degradation .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks near 143°C correlate with melting points, while mesophasic transitions in gels (if applicable) reveal structural reorganization .
- Data Interpretation : Compare specific heat capacity (Cp) values with reference databases to identify phase transitions or impurities .
(Basic) What safety protocols should be followed when handling Alanine, N-(2-aminoethyl)- (9CI) in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is a Category 2 irritant .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Degradation products may form if stored long-term at room temperature .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
(Advanced) How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antioxidant effects)?
Methodological Answer:
- Assay Variability : Standardize conditions (e.g., bacterial strain, incubation time) when testing antimicrobial activity. For example, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from differences in broth microdilution protocols .
- Structural Analogs : Compare results with derivatives like N-hydroxy or N-nitroso variants. The aminoethyl group’s electron-donating properties may enhance radical scavenging (antioxidant activity) but reduce membrane penetration (lower antimicrobial efficacy) .
- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to quantify radical scavenging or confocal microscopy to visualize bacterial membrane disruption .
(Advanced) What strategies optimize the use of this compound as a building block in peptide synthesis?
Methodological Answer:
- Solid-Phase Synthesis : Incorporate the compound using Fmoc/t-Bu chemistry. Activate carboxyl groups with HBTU/DIPEA for efficient coupling .
- Side-Chain Modification : The aminoethyl group can be functionalized with fluorescent tags (e.g., FITC) for tracking peptide delivery in vitro .
- Stability Testing : Assess hydrolytic stability in PBS (pH 7.4) at 37°C. Half-life data guide the design of prodrugs or sustained-release formulations .
(Basic) How is the stereochemical integrity of Alanine, N-(2-aminoethyl)- (9CI) verified during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of methanol/water (70:30) to resolve enantiomers. Retention times are compared to commercial standards .
- Circular Dichroism (CD) : Peaks at 210–220 nm confirm the L-configuration’s α-helix induction capability in peptide models .
- NMR Spectroscopy : -NMR coupling constants (e.g., J = 7.2 Hz for CH-CH) validate the stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
